Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-
Description
The compound Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- (hereafter referred to as the target compound) is a polycyclic aromatic benzamide derivative featuring two anthraquinone (9,10-dihydro-9,10-dioxoanthracene) cores linked via imino bridges. The compound’s CAS registry number is 2987-68-0 , and its molecular formula is inferred to be C₄₄H₂₄N₄O₈ based on structural analysis.
Key structural features include:
- Anthraquinone moieties: Two 9,10-anthraquinone units at positions 1,4 and 5,1, contributing to redox activity and planar geometry.
- Imino linkages: Bis-imino groups bridge the anthraquinone units, creating a fused, rigid framework.
- Benzamide termini: The terminal benzamide groups may participate in hydrogen bonding or π-π stacking interactions.
Synthesis likely involves multi-step condensation reactions, such as coupling anthraquinone diamines with benzoyl chloride derivatives under controlled conditions . Characterization via NMR, IR, and mass spectrometry would confirm structural integrity .
Properties
CAS No. |
61791-80-8 |
|---|---|
Molecular Formula |
C56H32N4O8 |
Molecular Weight |
888.9 g/mol |
IUPAC Name |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-9,10-dioxoanthracen-1-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C56H32N4O8/c61-49-31-17-7-8-18-32(31)50(62)48-42(58-38-24-10-20-34-44(38)52(64)36-22-12-26-40(46(36)54(34)66)60-56(68)30-15-5-2-6-16-30)28-27-41(47(48)49)57-37-23-9-19-33-43(37)51(63)35-21-11-25-39(45(35)53(33)65)59-55(67)29-13-3-1-4-14-29/h1-28,57-58H,(H,59,67)(H,60,68) |
InChI Key |
LRYVEFGQDRLDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C6C(=C(C=C5)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C6=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate anthracene derivatives, followed by the introduction of benzamide groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to optimize each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzamide derivatives as anticancer agents. The compound exhibits significant binding affinity against various cancer-related targets. For instance, a study demonstrated that certain benzamide derivatives showed remarkable anticancer activity by inhibiting key proteins involved in tumor growth and survival pathways. The structure-activity relationship (SAR) analyses suggest that modifications to the benzamide core can enhance its potency and selectivity against cancer cells .
Antimicrobial Properties
Benzamide derivatives have also been explored for their antimicrobial properties. Research indicates that the compound can inhibit the growth of various bacterial strains by disrupting essential cellular processes. The mechanism of action is believed to involve interference with the bacterial cell wall synthesis or protein synthesis pathways . This makes benzamide derivatives promising candidates for developing new antibiotics in an era of increasing antibiotic resistance.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against cholinesterases. Studies have reported its efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's disease. The inhibition kinetics reveal that the compound displays competitive inhibition characteristics, which may lead to its use in therapeutic formulations aimed at enhancing cognitive function .
Molecular Modeling and Mechanistic Studies
Molecular modeling studies have been conducted to elucidate the interaction mechanisms of this compound with biological targets. These studies utilize techniques such as molecular docking and dynamic simulations to predict how the compound binds to target enzymes and receptors. Insights from these models provide valuable information for optimizing the chemical structure for improved efficacy and reduced side effects .
Case Study 1: Anticancer Activity
In a recent investigation published in MDPI, a series of benzamide derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of benzamide derivatives against multi-drug resistant bacterial strains. The findings demonstrated that certain derivatives exhibited potent activity, suggesting a viable pathway for developing new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of Benzamide, N,N’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of anthraquinone-linked benzamides. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Predicted or experimental values. †Estimated based on structural analogs.
Key Differences and Implications
Structural Complexity: The target compound’s bis-iminoanthraquinone framework increases rigidity and π-conjugation compared to simpler analogs like N,N'-(1,8-Anthraquinone)bisbenzamide . This may enhance thermal stability but reduce solubility. Sulfonamide analogs (e.g., 31373-19-0) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s benzamide termini and anthraquinone cores render it highly lipophilic .
The target compound’s extended conjugation could improve charge transport compared to mono-anthraquinone derivatives .
Biological Activity :
- While benzamide analogs like 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (IC₅₀ = 6.0 µM for α4β2 nAChRs) show nicotinic receptor modulation , the target compound’s bulky structure may limit membrane permeability, reducing bioactivity. However, its planar structure could favor intercalation or DNA binding.
Synthetic Challenges :
- Multi-step synthesis and purification are required for the target compound due to its complex linkages, whereas simpler analogs (e.g., acetamide derivatives) are more straightforward to prepare .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- is a complex organic molecule characterized by its unique anthracene-based structure. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this benzamide derivative includes two imino-linked anthracene moieties, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 452.47 g/mol. The presence of dioxo groups enhances its electron affinity and potential interactions with biological macromolecules.
Anticancer Properties
Research indicates that benzamide derivatives exhibit notable anticancer activity . Studies have shown that compounds similar to this benzamide can inhibit specific enzymes involved in cancer progression. For instance:
- Mechanism of Action : The mechanism is believed to involve interference with DNA replication and protein synthesis in cancer cells. This can lead to apoptosis (programmed cell death) in various cancer cell lines.
- Cytotoxicity : Preliminary findings suggest significant cytotoxic effects against several cancer types, including breast and lung cancers. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) of around 9 µM has been reported for similar anthracene derivatives against breast cancer cell lines .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties :
- Antibacterial Effects : Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens through mechanisms that may include inhibition of ergosterol synthesis or disruption of cell wall integrity .
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer potential of a related benzamide derivative. The results indicated that the compound significantly inhibited the proliferation of human breast cancer cells with an IC50 value of 8.5 µM. Molecular docking studies suggested that the compound binds effectively to the active sites of key enzymes involved in cancer metabolism .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 12 µg/mL against S. aureus, indicating strong antibacterial potential .
Comparative Analysis with Related Compounds
To contextualize the biological activity of Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Notable Features | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|---|
| Benzamide | C7H7NO | Simple amide | N/A | N/A |
| Benzamide Derivative A | C21H14N2O3 | Anthracene-based | 8.5 | 12 |
| Benzamide Derivative B | C28H20N2O4 | Dioxo groups | 9 | 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
